molecular formula C15H11ClO2 B13943102 Methyl 9-chloro-9H-fluorene-9-carboxylate CAS No. 2314-08-1

Methyl 9-chloro-9H-fluorene-9-carboxylate

Cat. No.: B13943102
CAS No.: 2314-08-1
M. Wt: 258.70 g/mol
InChI Key: LVJVQHBKQVHYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-chloro-9H-fluorene-9-carboxylate is a chemical compound with the molecular formula C15H11ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-chloro-9H-fluorene-9-carboxylate can be synthesized through several methods. One common approach involves the chlorination of fluorene followed by esterification. The reaction typically proceeds as follows:

    Chlorination: Fluorene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom at the 9-position.

    Esterification: The resulting 9-chlorofluorene is then reacted with methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-chloro-9H-fluorene-9-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 9-hydroxyfluorene derivatives.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: 9-hydroxyfluorene derivatives.

    Oxidation: 9-chloro-9H-fluorene-9-carboxylic acid.

    Reduction: 9-chloro-9H-fluorene-9-methanol.

Scientific Research Applications

Methyl 9-chloro-9H-fluorene-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 9-chloro-9H-fluorene-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-hydroxy-9H-fluorene-9-carboxylate
  • 9-Chloro-9H-fluorene-9-carboxylic acid
  • 9-Methyl-9H-fluorene-9-carboxylate

Uniqueness

Methyl 9-chloro-9H-fluorene-9-carboxylate is unique due to the presence of both a chlorine atom and a carboxylate ester group, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from other fluorene derivatives and make it a valuable compound for various research and industrial purposes.

Properties

CAS No.

2314-08-1

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

methyl 9-chlorofluorene-9-carboxylate

InChI

InChI=1S/C15H11ClO2/c1-18-14(17)15(16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3

InChI Key

LVJVQHBKQVHYRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.